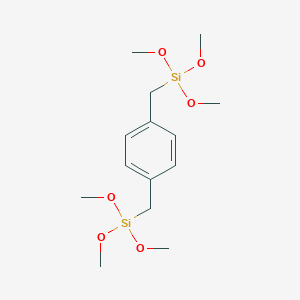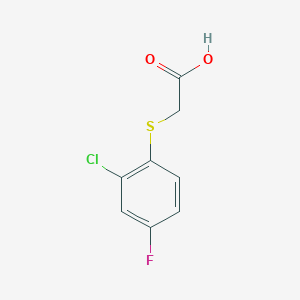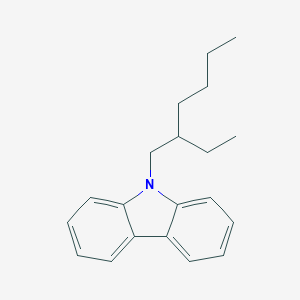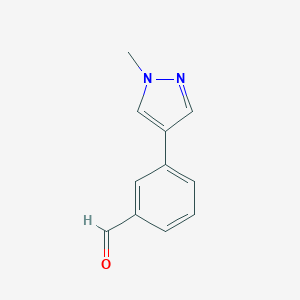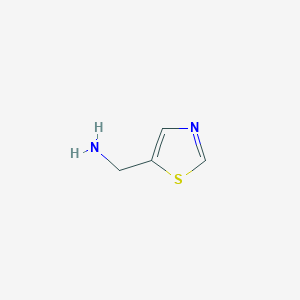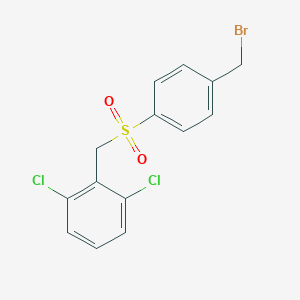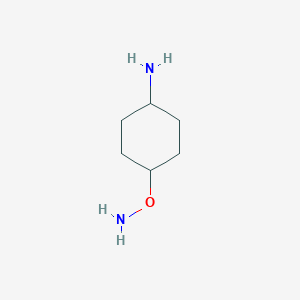
4-(Aminooxy)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminooxy)cyclohexanamine, also known as AOA, is a small molecule that has been widely used in scientific research due to its ability to inhibit the activity of pyridoxal 5'-phosphate (PLP)-dependent enzymes. PLP-dependent enzymes play a crucial role in various metabolic processes, and their dysregulation has been linked to several diseases, including cancer, diabetes, and neurological disorders. AOA has been shown to be a potent inhibitor of PLP-dependent enzymes, making it a valuable tool for studying the physiological and biochemical effects of these enzymes.
Mecanismo De Acción
4-(Aminooxy)cyclohexanamine inhibits the activity of PLP-dependent enzymes by binding to the active site of the enzyme and forming a covalent bond with the PLP cofactor. This covalent bond prevents the PLP cofactor from binding to the substrate, thereby inhibiting enzyme activity.
Biochemical and Physiological Effects:
4-(Aminooxy)cyclohexanamine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of several PLP-dependent enzymes, including alanine aminotransferase, aspartate aminotransferase, and glutamate decarboxylase. 4-(Aminooxy)cyclohexanamine has also been shown to inhibit the growth of cancer cells and to have neuroprotective effects in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-(Aminooxy)cyclohexanamine in lab experiments is its ability to selectively inhibit the activity of PLP-dependent enzymes. This allows researchers to study the specific physiological and biochemical effects of these enzymes without affecting other metabolic processes. However, 4-(Aminooxy)cyclohexanamine has some limitations, including its potential toxicity and the need for careful dosing to avoid off-target effects.
Direcciones Futuras
There are several future directions for research on 4-(Aminooxy)cyclohexanamine and PLP-dependent enzymes. One area of research is the development of more potent and selective inhibitors of PLP-dependent enzymes. Another area of research is the identification of new PLP-dependent enzymes and their physiological and biochemical roles. Additionally, research on the role of PLP-dependent enzymes in disease pathogenesis and the development of new therapeutics targeting these enzymes is an important area of research.
Métodos De Síntesis
4-(Aminooxy)cyclohexanamine can be synthesized through a multistep process that involves the reaction of cyclohexanone with hydroxylamine hydrochloride to form cyclohexanone oxime. The oxime is then reduced with sodium borohydride to form 4-(aminooxy)cyclohexanone, which is subsequently converted to 4-(Aminooxy)cyclohexanamine through a reaction with hydrochloric acid.
Aplicaciones Científicas De Investigación
4-(Aminooxy)cyclohexanamine has been widely used in scientific research to study the physiological and biochemical effects of PLP-dependent enzymes. PLP-dependent enzymes are involved in various metabolic processes, including amino acid metabolism, neurotransmitter synthesis, and glucose metabolism. Dysregulation of these enzymes has been linked to several diseases, including cancer, diabetes, and neurological disorders.
Propiedades
Número CAS |
167081-01-8 |
|---|---|
Nombre del producto |
4-(Aminooxy)cyclohexanamine |
Fórmula molecular |
C6H14N2O |
Peso molecular |
130.19 g/mol |
Nombre IUPAC |
O-(4-aminocyclohexyl)hydroxylamine |
InChI |
InChI=1S/C6H14N2O/c7-5-1-3-6(9-8)4-2-5/h5-6H,1-4,7-8H2 |
Clave InChI |
BYTVHKDJAGIKDO-UHFFFAOYSA-N |
SMILES |
C1CC(CCC1N)ON |
SMILES canónico |
C1CC(CCC1N)ON |
Sinónimos |
Cyclohexanamine, 4-(aminooxy)-, trans- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





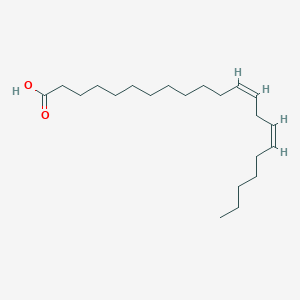
![4-[[(4-Chlorophenyl)imino]methyl]-2,6-bis(1,1-dimethylethyl)-phenol](/img/structure/B70378.png)
![7-Methoxy-2-methylbenzo[d]thiazole](/img/structure/B70382.png)
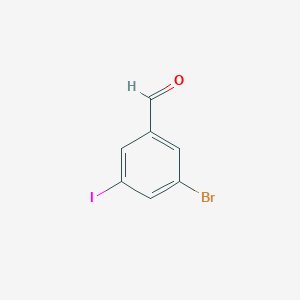
![8-Azabicyclo[3.2.1]octan-3-amine](/img/structure/B70386.png)
